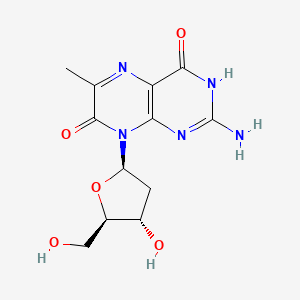

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin

Description

Properties

IUPAC Name |

2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-3H-pteridine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRZYRWHZVUTAV-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N=C(NC2=O)N)N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate guanosine derivative.

Reaction Conditions: The guanosine derivative undergoes a series of chemical reactions, including methylation and ribofuranosylation, under controlled conditions to form the desired compound.

Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has several scientific research applications, including:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in the study of nucleic acids and their interactions.

Medicine: Investigated for potential therapeutic applications due to its unique properties.

Industry: Utilized in the development of fluorescent markers and sensors.

Mechanism of Action

The mechanism of action of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin involves its interaction with nucleic acids. The compound can be incorporated into oligonucleotides through a 3’,5’-phosphodiester linkage using an automated DNA synthesizer . This incorporation allows researchers to study the behavior and interactions of nucleic acids in various biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 6-MI and related compounds:

Key Observations:

- Position of Methyl Group : 6-MI and 3-MI differ in methyl substitution (6 vs. 3 position), which alters their stacking interactions. 6-MI’s methyl group enhances base stacking in duplex DNA, while 3-MI may adopt a less constrained conformation .

- Quantum Yield : 6-MI has a higher quantum yield (0.45) compared to 3-MI (0.32), likely due to reduced quenching effects from the 6-methyl group .

- Emission Wavelength : 6-MI emits at 430 nm, red-shifted compared to 2-AP (370 nm), making it more compatible with standard fluorescent microscopy setups .

6-MI vs. 3-MI:

6-MI vs. 2-AP:

Spectroscopic and Biochemical Properties

- pH Sensitivity : Isoxanthopterin derivatives like 6-MI share pKa values (~7.34) with the parent compound, ensuring stability under physiological conditions .

- Synthetic Accessibility : 6-MI and its derivatives were first synthesized in 1998 via nucleophilic substitution reactions, a method distinct from the multi-step routes required for 2-AP derivatives .

Biological Activity

6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin is a bioactive compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N5O5

- Molecular Weight : 309.28 g/mol

- CAS Number : 113051-62-0

Synthesis

The synthesis of 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin typically involves the modification of isoxanthopterin structures to incorporate the deoxyribose sugar moiety. The synthetic pathways often utilize nucleophilic substitution reactions to introduce the ribofuranosyl group, followed by methylation processes to achieve the final compound.

Antiviral Activity

Research indicates that compounds similar to 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin exhibit significant antiviral properties. For instance, studies on related nucleosides have shown moderate antiviral activity against viruses such as HSV-2 and parainfluenza virus . The mechanism behind this activity is believed to involve the inhibition of viral replication through interference with viral polymerases.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been shown to inhibit the growth of several cancer cell lines, including L1210 and P388 leukemic cells . The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation.

Case Studies

- In Vitro Studies : In a study examining the cytotoxicity of various nucleosides, 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin was tested alongside other derivatives. The results demonstrated a significant reduction in cell viability at concentrations as low as 39 µM for certain leukemia cell lines .

- Mechanistic Insights : Further investigations revealed that the compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism, thus disrupting the synthesis of nucleotides necessary for DNA replication in cancer cells .

The biological activity of 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin can be attributed to several mechanisms:

- Inhibition of Viral Polymerases : By mimicking natural nucleotides, it can competitively inhibit viral polymerases.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It may inhibit enzymes such as adenosine deaminase, affecting nucleotide metabolism and thereby impacting cell proliferation .

Comparative Analysis with Related Compounds

Q & A

Q. What is the synthetic pathway for 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin, and what protecting groups are used during its synthesis?

The synthesis begins with 6-methyl-2-methylthio-8-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)pteridine-4,7-dione. Key steps include deprotection of the ribose moiety and subsequent phosphorylation to generate the 3′-O-phosphoramidite derivative for oligonucleotide incorporation. The p-toluoyl groups protect the ribose during synthesis, ensuring regioselectivity and stability .

Q. How can 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin be incorporated into DNA oligonucleotides for fluorescence studies?

The compound is introduced via solid-phase synthesis using its 3′-O-phosphoramidite derivative. Post-synthesis, oligonucleotides undergo deprotection (e.g., ammonium hydroxide treatment) and purification via HPLC. Annealing in a buffer (e.g., 20 mM Tris-HCl, pH 7.2, 100 mM NaCl) ensures proper strand hybridization. Fluorescence validation confirms successful incorporation .

Q. What are the key considerations when designing experiments using this compound as a fluorescent probe?

Critical factors include:

- Probe positioning : Place the analog in regions where stacking changes upon binding (e.g., telomeric repeats).

- Buffer conditions : Control ionic strength (e.g., 100–150 mM NaCl) and pH (6.0–7.0) to mimic physiological environments.

- Validation : Use HPLC, mass spectrometry, and fluorescence spectroscopy to confirm incorporation and probe integrity .

Advanced Research Questions

Q. How does the stacking environment of 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin in DNA affect its fluorescence quantum yield?

When stacked in duplex DNA (dsDNA), the probe exhibits quasi-static self-quenching (QSSQ) due to interactions with adjacent bases, reducing quantum yield. In single-stranded DNA (ssDNA) or unstacked conformations (e.g., upon protein binding), fluorescence increases. Time-correlated single-photon counting (TCSPC) reveals heterogeneous decay kinetics, distinguishing static (QSSQ) and dynamic quenching mechanisms .

Q. What methodologies are recommended for analyzing this compound's role in protein-DNA interactions, such as UP1 binding?

- Structural validation : X-ray crystallography resolves stacking changes (e.g., UP1 binding induces unstacking in telomeric DNA).

- Binding assays : Fluorescence anisotropy or titration measures affinity (e.g., UP1 binds with Kd ~5 nM at 100 mM NaCl).

- Thermodynamic analysis : Circular dichroism (CD) monitors G-quadruplex destabilization (ΔTm = 30.9°C under physiological conditions) .

Q. How can researchers resolve discrepancies in fluorescence data when the compound is used in different DNA conformations?

Discrepancies arise from heterogeneous quenching. Address this by:

- Time-resolved fluorescence : TCSPC distinguishes long-lived (unquenched) and short-lived (quenched) states.

- Environmental controls : Compare ssDNA vs. dsDNA; e.g., in duplexes, QSSQ dominates, while ssDNA shows higher quantum yield.

- Global analysis : Fit decay profiles to multi-exponential models to quantify stacking populations .

Q. How does ionic strength affect the binding affinity of UP1 to telomeric DNA modified with this compound?

UP1 affinity decreases with higher NaCl due to electrostatic screening. At 100 mM NaCl (pH 6.0), Kd is ~5 nM, weakening to micromolar ranges at 150 mM NaCl. Use fluorescence titrations with varying salt concentrations and analyze data using a two-state binding model to extract ΔG and ΔH .

Q. What advanced techniques validate the destabilization of G-tetrad structures by UP1 in the presence of this probe?

- CD melting : Measures Tm reduction (e.g., from 67.0°C to 36.1°C for d(TAGGGT)4 in 150 mM KCl).

- NMR spectroscopy : Detects loss of G-tetrad signals upon UP1 addition.

- Fluorescence polarization : Monitors real-time unfolding kinetics .

Methodological Notes

- Synthesis validation : Confirm purity via <sup>1</sup>H NMR and LC-MS, especially after deprotection steps .

- Fluorescence optimization : Use two-photon excitation (e.g., 750 nm) for enhanced signal-to-noise in live-cell imaging, as described in multiphoton studies .

- Data interpretation : Address contradictions (e.g., variable quantum yields) by correlating structural data (X-ray) with time-resolved fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.